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molecular formula C9H12N4O3 B8404038 2-(N-pentanoyl)amino-5-nitropyrimidine

2-(N-pentanoyl)amino-5-nitropyrimidine

Cat. No. B8404038
M. Wt: 224.22 g/mol
InChI Key: RSWWSGWPCKEEOF-UHFFFAOYSA-N
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Patent
US07235559B1

Procedure details

Valeroyl chloride (861 mg, 7.14 mmol) was added dropwise to a stirred suspension of 2-amino-5-nitropyrimidine (500 mg, 3.57 mmol) in pyridine (10 ml) and the reaction was heated at reflux for 4 hours under an inert atmosphere. The solvent was removed in vacuo and the residue stirred in 2N hydrochloric acid (100 ml) and extracted with ethyl acetate. Solvent evaporation in vacuo yielded 2-(N-pentanoyl)amino-5-nitropyrimidine (658 mg, 82% yield) as a brown solid:
Quantity
861 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[NH2:8][C:9]1[N:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1>N1C=CC=CC=1>[C:1]([NH:8][C:9]1[N:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
861 mg
Type
reactant
Smiles
C(CCCC)(=O)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the residue stirred in 2N hydrochloric acid (100 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours under an inert atmosphere
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Solvent evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)(=O)NC1=NC=C(C=N1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 658 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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